Cbz-L-valinol
Overview
Description
- Cbz-L-valinol (CAS Number: 6216-65-5) is a compound with the molecular formula C₁₃H₁₉NO₃. It is also known as (S)-benzyl (1-hydroxy-3-methylbutan-2-yl)carbamate.
- It is a white crystalline solid that is hardly soluble in water.
- The structural similarities of Cbz-L-valinol to tricyclic antidepressants may explain its broad activity spectrum, including antiepileptic and psychoactive properties.
Synthesis Analysis
- Cbz-L-valinol can be synthesized through various methods, including reduction of L-valine using NaBH₄/I₂ in THF.
- The exact synthetic route may vary based on specific laboratory protocols.
Molecular Structure Analysis
- Cbz-L-valinol belongs to the class of organic compounds known as 1,2-aminoalcohols.
- It consists of a tricyclic ring structure and has a lipophilic character, allowing it to cross the blood-brain barrier.
Chemical Reactions Analysis
- The mechanism of action of Cbz-L-valinol is not fully understood. However, it inhibits voltage-gated sodium channels, stabilizing hyperexcited neurons and suppressing excitatory impulses.
Physical And Chemical Properties Analysis
- Melting Point: 114-116°C
- Boiling Point: 391.9±35.0°C at 760 mmHg
- Flash Point: 190.8°C
- Purity: 97%
- Physical Form: Solid
- Storage Temperature: Sealed in dry conditions at room temperature
Scientific Research Applications
Carbamazepine Interactions and Pharmacokinetics
Carbamazepine (CBZ) Pharmacokinetics
A study investigated the pharmacokinetic interaction between Valerian (VAL) and Carbamazepine (CBZ) in rabbits. The findings suggested that VAL at varying concentrations does not significantly interfere with CBZ pharmacokinetic parameters. This study contributes to understanding the interactions of herbal products with CBZ, a drug used for treating trigeminal neuralgia and psychiatric disorders (Abushammala, 2022).
CBZ Metabolite Monitoring
Research on Carbamazepine-10,11-epoxide, a metabolite of CBZ, highlights its relevance in therapeutic drug monitoring. This metabolite increases with concurrent use of anticonvulsants like valproate and affects pharmacological actions, indicating the importance of monitoring active metabolites in drug therapy (Potter & Donnelly, 1998).
Effects on Thyroid Function
- Thyroid Hormones and CBZ Treatment: A study evaluated the effects of long-term CBZ and valproate acid (VPA) therapy on thyroid function in children with epilepsy. It was found that VPA monotherapy does not alter thyroid hormones, whereas alterations occur in children treated with CBZ. These findings are crucial for understanding the endocrine implications of antiepileptic drugs in pediatric patients (Verrotti et al., 2009).
Histone Deacetylase Inhibition
- CBZ as a Histone Deacetylase Inhibitor: CBZ has been identified as an inhibitor of histone deacetylases (HDAC), which are significant in gene expression regulation. This discovery points to a possible contribution of HDAC inhibition to the pharmacological profile of CBZ, expanding its potential therapeutic applications beyond its known antiepileptic activity (Beutler et al., 2005).
Comparative Studies with Other Antiepileptics
- Comparative Efficacy in Epilepsy Treatment: A randomized controlled trial, the SANAD trial, compared the efficacy of CBZ with other new antiepileptic drugs. The study found that lamotrigine may be a clinical and cost-effective alternative to CBZ for patients with partial seizures. This research aids in clinical decision-making regarding the choice of antiepileptic drugs (Marson et al., 2007).
Considerations in Therapeutic Drug Monitoring
- CBZ and Its Active Metabolite Monitoring: A study questioned the necessity of routine therapeutic drug monitoring of CBZ-10,11-epoxide, the active metabolite of CBZ. The findings suggested that while monitoring might not be necessary in routine cases, it could be beneficial in patients taking CBZ with other antiepileptic drugs that are susceptible to pharmacokinetic interaction. This insight is vital for optimizing drug therapy and avoiding potential adverse effects (Burianová & Bořecká, 2015).
Impact on Lipoprotein Concentrations
- Effects on Serum Lipoprotein: Research on the impact of CBZ and sodium valproate monotherapy on serum lipoprotein (a) concentrations in epileptic children showed significant and persistent increases early in the course of therapy. This finding is significant as it suggests a potential cardiovascular risk factor for children on these antiepileptic drugs, emphasizing the importance of monitoring serum Lp(a) concentrations (Voudris et al., 2006).
Comparative Effectiveness for Epilepsy
- CBZ vs. Valproate in Epilepsy: A meta-analysis comparing CBZ and valproate (VPA) monotherapy for epilepsy provided evidence supporting the current practice of preferring CBZ for partial-onset and VPA for generalized-onset seizures. This comparative analysis helps in selecting appropriate monotherapy for different types of epilepsy (Marson et al., 2002).
Epimerization Study of Calpain Inhibitor
- Calpain Inhibitor MDL 28170 Study: An epimerization study of the L,L- and L,D-diastereoisomers of the calpain inhibitor MDL 28170, which contains Cbz-L-valinol, was conducted. The study used capillary electrophoresis to separate these diastereoisomers and investigated their epimerization in different solutions, contributing to the pharmacological understanding of this compound (Chen & Jones, 2004).
Safety And Hazards
- Cbz-L-valinol is considered hazardous due to its flammable nature.
- Precautions include avoiding skin and eye contact, using personal protective equipment, and ensuring adequate ventilation.
- In case of exposure, follow first aid measures and seek medical attention.
Future Directions
- Research on Cbz-L-valinol continues, exploring its applications in various fields such as drug development, catalysis, and materials science.
Remember that this analysis is based on available information, and further research may reveal additional insights. If you have any specific questions or need more details, feel free to ask! 😊
properties
IUPAC Name |
benzyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-10(2)12(8-15)14-13(16)17-9-11-6-4-3-5-7-11/h3-7,10,12,15H,8-9H2,1-2H3,(H,14,16)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHASJBQTDDGLA-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447732 | |
Record name | (S)-N-CBZ-valinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cbz-L-valinol | |
CAS RN |
6216-65-5 | |
Record name | (S)-N-CBZ-valinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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